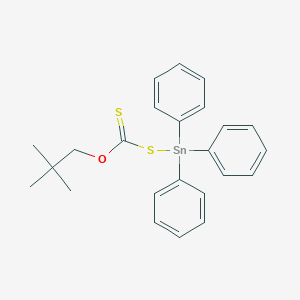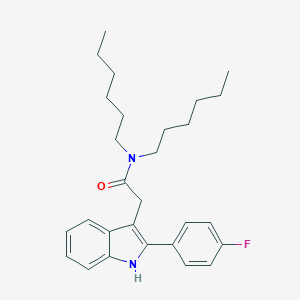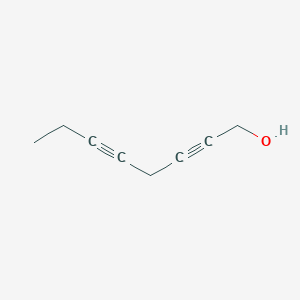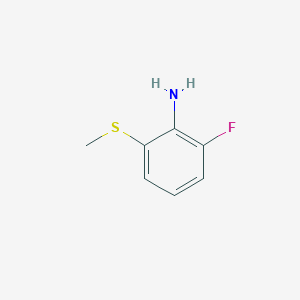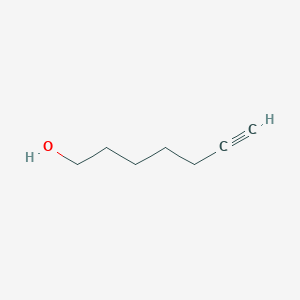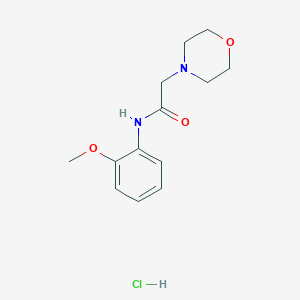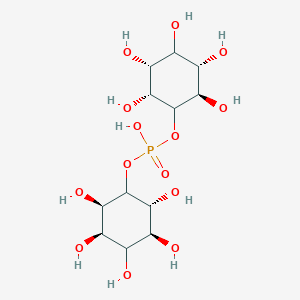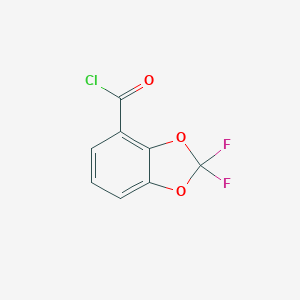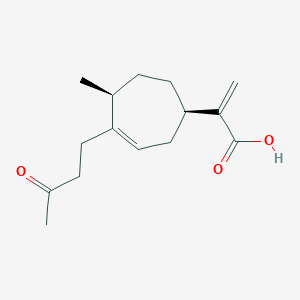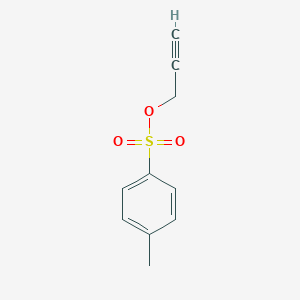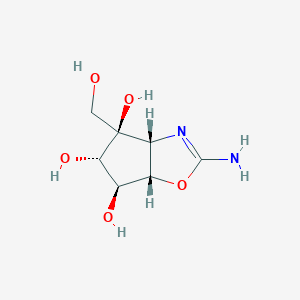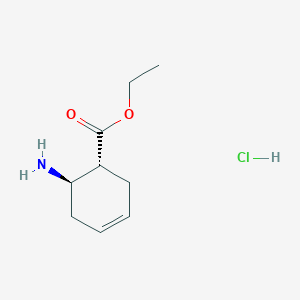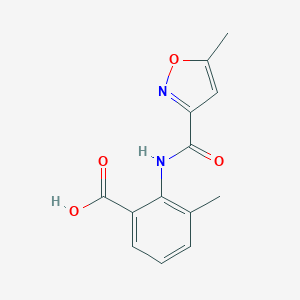
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid, commonly known as MICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MICA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. MICA has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, MICA has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation. Finally, MICA has been shown to inhibit the formation of amyloid beta plaques by reducing the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta.
Effets Biochimiques Et Physiologiques
MICA has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, MICA has been shown to reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MICA in lab experiments is that it has been extensively studied and has shown promising results in various fields. Additionally, MICA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using MICA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on MICA. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of MICA and its effects on various signaling pathways. Finally, more studies are needed to investigate the potential applications of MICA in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, MICA is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it an attractive target for further study. While there are still limitations and gaps in our understanding of MICA, continued research in this area could lead to the development of new treatments and therapies for a variety of diseases and conditions.
Méthodes De Synthèse
MICA can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-methyl-3-isoxazolecarboxylic acid hydrazide. The final step involves the reaction of the resulting product with sodium hydroxide to form MICA.
Applications De Recherche Scientifique
MICA has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MICA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is another area where MICA has shown promise, as it has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, MICA has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
145440-93-3 |
|---|---|
Nom du produit |
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid |
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7-4-3-5-9(13(17)18)11(7)14-12(16)10-6-8(2)19-15-10/h3-6H,1-2H3,(H,14,16)(H,17,18) |
Clé InChI |
RYIRWTUDABRGKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
Synonymes |
3-methyl-2-[(5-methyloxazole-3-carbonyl)amino]benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




